

Measuring the Anti-Angiogenic Effects of EVT801: Application Notes and Protocols

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Compound of Interest		
Compound Name:	EVT801	
Cat. No.:	B13904842	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers for evaluating the anti-angiogenic and anti-lymphangiogenic properties of **EVT801**, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The following protocols describe key in vitro and in vivo assays to characterize the efficacy and mechanism of action of **EVT801** in oncology research.

Introduction to EVT801

EVT801 is an orally bioavailable small molecule that selectively targets and inhibits VEGFR-3, a key receptor in the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis, respectively).[1][2] By inhibiting VEGFR-3, **EVT801** has been shown to impair tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature and a reduction in metastasis.[1][3] Notably, **EVT801** inhibits both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[1] Preclinical studies have demonstrated its potent antitumor activity in various in vitro and in vivo models.[1][3][4] A Phase I clinical trial has been completed to evaluate the safety and tolerability of **EVT801** in patients with advanced solid tumors.[5][6][7][8]

In Vitro Assays VEGFR-3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of EVT801 on VEGFR-3 kinase activity.



- Reagents and Materials:
 - Recombinant human VEGFR-3 kinase domain
 - ATP, [y-32P]ATP
 - Poly(Glu, Tyr) 4:1 substrate
 - Kinase reaction buffer
 - **EVT801** (various concentrations)
 - Phosphoric acid
 - Filter paper
 - Scintillation counter
- Procedure:
 - 1. Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-3, and the poly(Glu, Tyr) substrate.
 - 2. Add varying concentrations of **EVT801** or a vehicle control to the reaction mixture and preincubate for 15 minutes at 37°C.
 - 3. Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP.
 - 4. Incubate the reaction for 30 minutes at 37°C.
 - 5. Terminate the reaction by spotting the mixture onto filter paper and immersing it in phosphoric acid.
 - 6. Wash the filter papers to remove unincorporated [y-32P]ATP.
 - 7. Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.



8. Calculate the IC50 value of EVT801.

Data Presentation:

Compound	Target	IC50 (nM)
EVT801	VEGFR-3	11[4]
EVT801	VEGFR-1	2130[4]
EVT801	VEGFR-2	260[4]

Endothelial Cell Proliferation Assay

Objective: To assess the effect of **EVT801** on the proliferation of endothelial cells stimulated with VEGF-C or VEGF-D.

- Cell Line: Human Lymphatic Microvascular Endothelial Cells (hLMVEC).
- Reagents and Materials:
 - hLMVEC and appropriate culture medium
 - Recombinant human VEGF-C or VEGF-D
 - **EVT801** (various concentrations)
 - Cell proliferation assay kit (e.g., MTS or BrdU)
 - 96-well plates
- Procedure:
 - 1. Seed hLMVECs in 96-well plates and allow them to adhere overnight.
 - 2. Starve the cells in a low-serum medium for 24 hours.



- 3. Pre-treat the cells with various concentrations of **EVT801** or a vehicle control for 2 hours.
- 4. Stimulate the cells with VEGF-C or VEGF-D.
- 5. Incubate for 48-72 hours.
- Assess cell proliferation using an MTS or BrdU assay according to the manufacturer's instructions.
- 7. Measure the absorbance or fluorescence to quantify cell proliferation.

Data Presentation:

Stimulant	Compound	IC50 (nM) on hLMVEC Proliferation
VEGF-C	EVT801	15[4]
VEGF-D	EVT801	8[4]
VEGF-A	EVT801	155[4]

Endothelial Cell Tube Formation Assay

Objective: To evaluate the ability of **EVT801** to inhibit the formation of capillary-like structures by endothelial cells.

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs.
- · Reagents and Materials:
 - Endothelial cells and culture medium
 - Basement membrane matrix (e.g., Matrigel)
 - EVT801 (various concentrations)



- 96-well plates
- Inverted microscope with a camera
- Procedure:
 - 1. Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[9]
 - 2. Harvest endothelial cells and resuspend them in a medium containing various concentrations of **EVT801** or a vehicle control.
 - 3. Seed the cells onto the solidified matrix.
 - 4. Incubate for 4-18 hours at 37°C to allow for tube formation.
 - 5. Visualize and capture images of the tube network using an inverted microscope.
 - 6. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Expected Outcome: **EVT801** is expected to inhibit the formation of capillary-like structures in a dose-dependent manner.

Endothelial Cell Migration Assay (Boyden Chamber)

Objective: To determine the effect of **EVT801** on the migration of endothelial cells towards a chemoattractant.

- Cell Line: HUVECs or hLMVECs.
- Reagents and Materials:
 - Boyden chamber apparatus with porous inserts (e.g., Transwell)
 - Endothelial cells and serum-free medium



- Chemoattractant (e.g., VEGF-C)
- EVT801 (various concentrations)
- Staining solution (e.g., Crystal Violet)
- Procedure:
 - 1. Coat the underside of the porous inserts with an extracellular matrix protein like fibronectin or collagen.
 - 2. Place serum-free medium containing the chemoattractant (VEGF-C) in the lower chamber of the Boyden apparatus.
 - 3. Resuspend endothelial cells in serum-free medium containing various concentrations of **EVT801** or a vehicle control and add them to the upper chamber (the insert).
 - 4. Incubate for 4-6 hours at 37°C to allow for cell migration.
 - 5. Remove non-migrated cells from the upper surface of the insert with a cotton swab.
 - 6. Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.
 - 7. Count the number of migrated cells in several microscopic fields to quantify migration.

Expected Outcome: **EVT801** is expected to reduce the number of migrated cells in a dose-dependent manner.

In Vivo Assays Matrigel Plug Assay

Objective: To assess the effect of **EVT801** on neovascularization in vivo.

- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Reagents and Materials:



- Matrigel (growth factor-reduced)
- Pro-angiogenic factor (e.g., VEGF-C)
- EVT801 formulated for in vivo administration
- Anesthesia
- Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
- Procedure:
 - 1. Mix Matrigel with the pro-angiogenic factor (VEGF-C) and, for the treatment group, with **EVT801**.
 - 2. Inject the Matrigel mixture subcutaneously into the flanks of the mice.
 - 3. Administer **EVT801** or a vehicle control to the mice systemically (e.g., orally) for a defined period (e.g., 7-14 days).
 - 4. At the end of the treatment period, excise the Matrigel plugs.
 - 5. Quantify the extent of vascularization within the plugs. This can be done by:
 - Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
 - Performing immunohistochemical staining of the plugs for endothelial cell markers like
 CD31 and quantifying the vessel density.

Expected Outcome: **EVT801** is expected to reduce the vascularization of the Matrigel plugs.

Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of **EVT801** in a tumor-bearing animal model.



- Animal Model: Immunocompromised mice.
- Cell Line: A tumor cell line known to express VEGFR-3 or induce a VEGFR-3-positive tumor microenvironment.
- Reagents and Materials:
 - Tumor cells
 - **EVT801** formulated for in vivo administration
 - Calipers for tumor measurement
 - Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels, anti-LYVE-1 for lymphatic vessels)
- Procedure:
 - 1. Inject tumor cells subcutaneously into the flanks of the mice.
 - 2. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
 - 3. Administer **EVT801** or a vehicle control to the mice daily.
 - 4. Measure tumor volume regularly with calipers.
 - 5. At the end of the study, euthanize the mice and excise the tumors.
 - 6. Analyze the tumors for:
 - Tumor weight.
 - Microvessel density (MVD) by staining for CD31.
 - Lymphatic vessel density (LVD) by staining for LYVE-1.

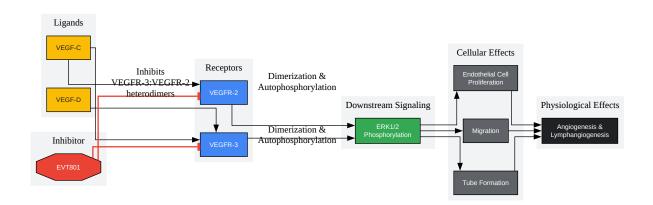
Data Presentation:



Animal Model	Treatment	Tumor Growth Inhibition (%)	Change in Microvessel Density
4T1 Mammary Carcinoma	EVT801 (30 mg/kg, p.o.)	Significant	Decreased
NCI-H1703 Xenograft	EVT801 (30 mg/kg, p.o.)	Significant	Decreased
CT26 Ectopic Tumor	EVT801 (30 mg/kg, p.o.)	Significant	Decreased

Note: The specific percentage of tumor growth inhibition and change in microvessel density will be determined experimentally.

Signaling Pathways and Experimental Workflows EVT801 Mechanism of Action

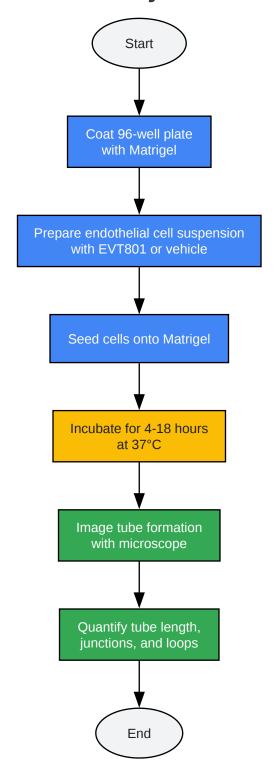




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Caption: Mechanism of EVT801 in inhibiting angiogenesis and lymphangiogenesis.

In Vitro Tube Formation Assay Workflow





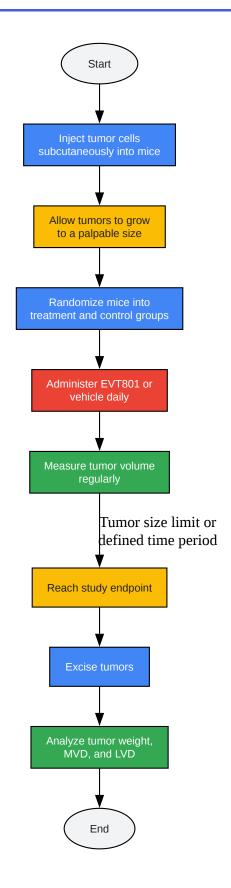
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Caption: Workflow for the in vitro endothelial cell tube formation assay.

In Vivo Tumor Xenograft Study Workflow





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Caption: Workflow for the in vivo tumor xenograft study.



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